molecular formula C20H25NO3S B2554104 3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 2309777-14-6

3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No. B2554104
CAS RN: 2309777-14-6
M. Wt: 359.48
InChI Key: QIMVNZOCJGMWRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with readily available starting materials. For example, the synthesis of N-substituted propanamides with various pharmacophoric groups has been described, which could provide a basis for the synthesis of the compound . Additionally, a four-component reaction in an aqueous medium has been used to synthesize N-substituted-3-aryl propanamides, which suggests a potential synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, mass spectra, FT-IR, UV-Visible, and X-ray crystallography . These methods would likely be applicable to determine the structure of 3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide. The dihedral angles between rings, hydrogen bonding interactions, and overall 3D conformation are important structural features that can be analyzed .

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their functional groups. For instance, the propanamide moiety can be involved in hydrogen bonding and nucleophilic substitution reactions. The methoxyphenyl and thiophene groups can participate in electrophilic aromatic substitution reactions. The tetrahydro-2H-pyran ring could undergo ring-opening reactions under acidic or basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties such as thermal stability, solubility, and optical properties are crucial for understanding the behavior of the compound under different conditions. For instance, the related pyrazole derivative was found to be thermally stable up to 190°C, and its non-linear optical properties were investigated . Similar studies would be necessary to fully characterize the physical and chemical properties of 3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide.

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine, showcasing methods for producing diamides through acylation and amine reactions (Agekyan & Mkryan, 2015).
  • Another study focused on the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors, demonstrating the synthesis and spectroscopic characterization of compounds related to the query chemical, highlighting the structural analysis through various bonding and interactions (Mahesha et al., 2021).

Potential Biological Activities

  • Research into the antioxidant and anticancer activities of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated the synthesis of compounds with significant biological activities. These derivatives were found to possess higher antioxidant activity compared to ascorbic acid in some cases, and certain compounds showed considerable cytotoxicity against human cancer cell lines, suggesting their potential as therapeutic agents (Tumosienė et al., 2020).
  • Another study explored the synthesis, preclinical evaluation, and antidepressant activity of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, highlighting the potential of these compounds in the treatment of depression. The study found that certain derivatives significantly reduced immobility time in animal models, indicating their antidepressant properties (Mathew, Suresh, & Anbazhagan, 2014).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-23-18-5-2-16(3-6-18)4-7-19(22)21-15-20(9-11-24-12-10-20)17-8-13-25-14-17/h2-3,5-6,8,13-14H,4,7,9-12,15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMVNZOCJGMWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

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